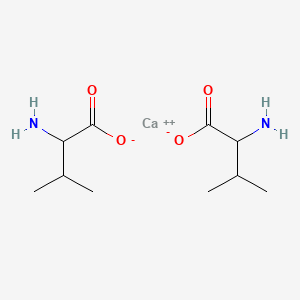
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate: is a chemical compound with the molecular formula C9H18O6Si2 and a molecular weight of 278.41 g/mol . This compound is known for its unique structure, which includes two silicon atoms bonded to three acetate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate typically involves the reaction of trimethylchlorosilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the acetate groups to alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Trimethylsilanetriol.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymers and other materials. Additionally, the acetate groups can undergo hydrolysis to release acetic acid, which can further participate in chemical reactions .
Comparación Con Compuestos Similares
- 2,2,2-Trimethyl-1,1,1-disilanetriol triacetate
- 1,1,1-Disilanetriol, 2,2,2-trimethyl-, triacetate (9CI)
Comparison: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is unique due to its specific arrangement of silicon and acetate groups, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .
Propiedades
Número CAS |
53580-48-6 |
|---|---|
Fórmula molecular |
C9H18O6Si2 |
Peso molecular |
278.41 g/mol |
Nombre IUPAC |
[diacetyloxy(trimethylsilyl)silyl] acetate |
InChI |
InChI=1S/C9H18O6Si2/c1-7(10)13-17(14-8(2)11,15-9(3)12)16(4,5)6/h1-6H3 |
Clave InChI |
UDTVKJFJPHLKQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



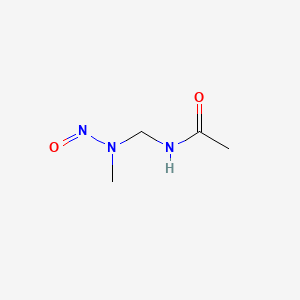
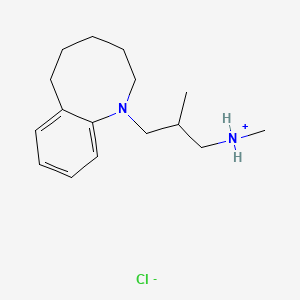
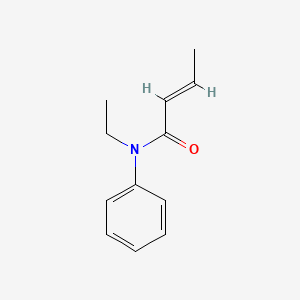
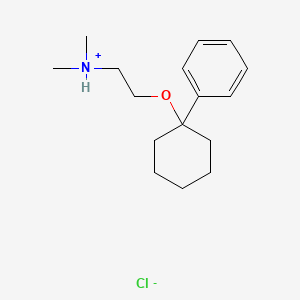
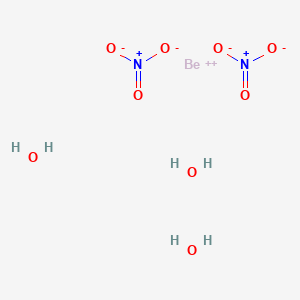
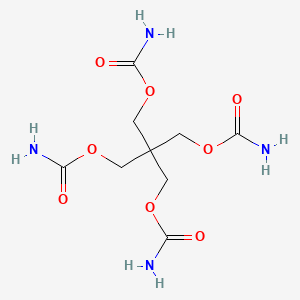
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)
